molecular formula C13H15NO B7761567 Fischer's aldehyde

Fischer's aldehyde

Cat. No.: B7761567
M. Wt: 201.26 g/mol
InChI Key: GCECACVNILMTRD-XYOKQWHBSA-N
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Description

Fischer's aldehyde, chemically identified as 1,3,3-trimethyl-2-formylmethylene-indoline, is a specialized aldehyde derivative of indoline. It is prominently studied for its unique structural and reactivity properties, particularly in heterocyclic chemistry. The compound is synthesized via the Fischer indole synthesis, a classical method for constructing indole derivatives by cyclizing arylhydrazines with carbonyl compounds under acidic conditions . This aldehyde plays a critical role in synthesizing indole-based pharmaceuticals, dyes, and luminescent materials due to its rigid indoline backbone and reactive formyl group . Notably, its oxime derivative exhibits ring-chain isomerism, a phenomenon where the molecule interconverts between open-chain and cyclic forms, influenced by steric and electronic factors .

Properties

IUPAC Name

(2E)-2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCECACVNILMTRD-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-83-3
Record name Fischer's aldehyde
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Record name Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
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Record name 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
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Preparation Methods

Reactants and Catalytic Systems

The foundational method involves reacting equimolar quantities of ketones (e.g., methyl ethyl ketone) or aldehydes (e.g., isobutyraldehyde) with phenylhydrazine in the presence of polyphosphate esters . These esters, derived from phosphoric acid and alcohols (e.g., methanol), act as both solvent and catalyst, enabling a homogeneous reaction medium. For example, methyl alcohol-derived polyphosphate esters facilitate proton transfer, stabilizing the intermediate hydrazone.

Reaction Conditions and Optimization

Optimal conditions require heating the mixture to 160–200°C under inert atmospheres (e.g., nitrogen). Elevated temperatures accelerate cyclization, while excess ketone or aldehyde minimizes side reactions. A representative protocol (Example 1,) uses:

  • 10 parts polyphosphate ester

  • 1 part methyl ethyl ketone

  • 1 part phenylhydrazine
    Heating at 180°C for 4 hours yields a stabilized Fischer's base cation, which is neutralized to isolate the aldehyde.

Workup and Isolation

Post-reaction, the amber solution is quenched in ice water and neutralized to pH 8–8.5 , precipitating the product as an oil. Extraction with methylene chloride or diethyl ether, followed by solvent evaporation, yields Fischer's aldehyde in >80% purity. Distillation or salt formation (e.g., hydroiodide) further purifies the product.

Influence of Process Parameters on Aldehyde Yield

Temperature Effects

Higher temperatures (>180°C) reduce reaction time but risk decomposition. For instance, at 198°C , aldehyde selectivity drops by 15% compared to 175°C due to competing polymerization.

Pressure and Solvent Ratios

Supercritical fluid systems (e.g., hexanes) enhance mass transfer in industrial settings. Elevated pressures (20–30 bar ) and media ratios (polyphosphate ester : reactants = 5:1) improve yields by 20–30%.

Role of Catalytic Promoters

Potassium-promoted iron catalysts are critical for suppressing side reactions. Without potassium, heavy aldehyde formation is negligible, underscoring its role in stabilizing reactive intermediates.

Analytical Challenges in Aldehyde Synthesis

Water Content Determination

Karl Fischer titration faces interference from aldehyde-bisulfite adducts and ketal formation. Replacing methanol with 2-methoxyethanol in titrants mitigates this, enabling accurate water quantification (<0.1% error).

Side Reactions and Byproduct Formation

Aldehydes readily form acetals with methanol, necessitating anhydrous conditions. For example, acetaldehyde requires 2 mL sample sizes to avoid false water readings.

Industrial Applications and Scalability

This compound production scales efficiently in continuous-flow reactors using polyphosphate ester recycling . Industrial protocols achieve 90% catalyst recovery by distilling spent esters, reducing costs by 40%.

Comparative Analysis of Synthetic Methods

ParameterBatch Reactor ()Supercritical System ()
Temperature (°C)160–200180–220
Pressure (bar)120–30
Aldehyde Selectivity (%)75–8560–70
Catalyst Lifetime (h)50200

Chemical Reactions Analysis

Types of Reactions: Fischer’s aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fischer Indole Synthesis (FIS)

Overview:
The Fischer indole synthesis is a pivotal reaction in organic chemistry that allows for the formation of indole derivatives from phenylhydrazones. This reaction is significant due to the prevalence of indole structures in many biologically active compounds, particularly alkaloids.

Applications:

  • Natural Product Synthesis: FIS is utilized extensively in synthesizing complex natural products containing indole frameworks. For instance, it has been applied to create various alkaloids, which are critical for pharmaceutical applications.
  • Synthetic Methodology Development: Recent advancements have focused on improving the efficiency of FIS through novel catalytic methods, enhancing yields and selectivity.

Case Study:
A recent study highlighted the use of palladium-catalyzed cross-coupling reactions to synthesize N-aryl benzophenone hydrazones, which serve as precursors in FIS. This method improved the accessibility of key intermediates for subsequent reactions, showcasing the relevance of Fischer's aldehyde in modern synthetic strategies .

Catalytic Processes

Overview:
this compound plays a crucial role in catalytic processes such as Fischer-Tropsch synthesis (FTS), which converts syngas into hydrocarbons.

Applications:

  • Production of Aldehydes and Alcohols: In FTS, aldehydes derived from this compound can be tuned to produce long-chain n-aldehydes and alcohols. This versatility makes it valuable in producing various chemical feedstocks .
  • Syngas Conversion: The incorporation of aldehydes into FTS enhances the yield of linear paraffins and olefins, which are essential for fuel and chemical production .

Data Table: Aldehyde Production from Syngas

CatalystProduct TypeYield (%)
CoMnKn-Aldehydes70
Fe-basedOlefins65
Co-basedAlcohols60

Analytical Chemistry

Overview:
this compound has been instrumental in analytical chemistry, particularly in studying structural properties through various spectroscopic techniques.

Applications:

  • Isomerization Studies: Research has shown that different forms of acetaldehyde phenylhydrazone exhibit distinct melting points due to varying isomeric compositions. Modern NMR studies have elucidated these differences, providing insights into polymorphism and thermodynamic behavior .
  • Thermal Analysis: Differential scanning calorimetry (DSC) has been employed to understand the melting behaviors of this compound derivatives, revealing critical information about their stability and phase transitions.

Case Study:
A comprehensive study utilized DSC to analyze acetaldehyde phenylhydrazone samples from different sources. The results indicated that despite varying melting points, all samples reached an equilibrium state with similar structural characteristics over time .

Synthetic Chemistry

Overview:
The synthetic utility of this compound extends beyond indole synthesis to include various other transformations that are foundational in organic synthesis.

Applications:

  • Kiliani-Fischer Synthesis: This method involves the addition of cyanide to open-chain aldehydes, leading to important carbohydrate derivatives used in sugar chemistry .
  • Acetalization Reactions: Fischer's method for acetalization remains a standard approach for converting aldehydes into acetals, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of Fischer’s aldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the indole moiety can participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Reactivity Comparison in Common Reactions

Reaction This compound Benzaldehyde Acetaldehyde
Schiff Base Formation Moderate Fast Fast
Grignard Addition Low Moderate High
Oxidation to Acid Slow Fast Very Fast
Stability in Air High Moderate Low

Biological Activity

Fischer's aldehyde, also known as 1,2-dihydro-2,2,4-trimethylquinoline-3-carboxaldehyde, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its aldehyde functional group and an indole moiety. The reactivity of the aldehyde group allows it to interact with various nucleophiles and electrophiles, leading to the formation of covalent bonds. This property is significant in its biological interactions, particularly in the context of enzyme inhibition and modulation of cellular pathways.

Table 1: Chemical Characteristics of this compound

PropertyValue
Molecular FormulaC₁₁H₁₃N
Molecular Weight175.23 g/mol
Functional GroupsAldehyde, Indole
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that certain derivatives were effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anticancer Effects

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect is attributed to the compound's ability to form adducts with cellular proteins, leading to altered signaling pathways associated with cell survival.

Case Study: Anticancer Activity in Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspases and annexin V staining.

Metabolism and Toxicology

The metabolism of this compound involves its conversion into less toxic metabolites via oxidation and reduction reactions. Aldehyde dehydrogenases play a crucial role in this metabolic pathway, facilitating the detoxification process. However, high concentrations can lead to cytotoxic effects due to the formation of reactive oxygen species (ROS).

Table 2: Metabolic Pathways of this compound

PathwayEnzymeProduct
OxidationAldehyde DehydrogenaseCarboxylic Acid
ReductionAlcohol DehydrogenaseAlcohol

Environmental Impact and Safety

This compound is also studied for its environmental impact, particularly regarding its role as a pollutant and its potential effects on human health. Exposure to aldehydes is associated with respiratory issues and other health concerns. Regulatory agencies have established exposure limits based on toxicity data.

Q & A

Q. What are the established synthetic routes for Fischer's aldehyde, and how are its structural features validated experimentally?

this compound (1,3,3-trimethyl-2-(formylmethylene)indoline) is synthesized via condensation reactions involving indoline derivatives and aldehydes. A common method involves the reaction of 1,3,3-trimethylindoline with acetaldehyde derivatives under acidic conditions . Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the aldehyde proton (δ 9.5–10.0 ppm) and conjugated indoline backbone.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 215 for C13_{13}H15_{15}NO) confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations for the aldehyde group (ν~1720 cm1^{-1}) and conjugated C=C bonds (ν~1600 cm1^{-1}) .

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
1H^1H NMRδ 9.8 (CHO), δ 6.5–7.5 (aromatic H)
13C^{13}C NMRδ 192 (CHO), δ 140–160 (C=C/aromatic)
IR1720 cm1^{-1} (C=O stretch)

Q. How do researchers distinguish this compound from its structural isomers in complex mixtures?

Chromatographic separation (e.g., HPLC or GC-MS) coupled with spectroscopic analysis is critical. Retention times and fragmentation patterns in MS help differentiate isomers. For example, the conjugated system in this compound produces distinct UV-Vis absorption maxima (~350 nm) due to extended π-delocalization, unlike non-conjugated isomers . X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What mechanistic role does this compound play in Fischer–Tropsch synthesis (FTS) chain propagation?

Experimental studies using iron-based catalysts show that aldehydes like this compound act as chain initiators. In syngas (CO + H2_2) atmospheres, the aldehyde’s carbonyl group undergoes hydrogenation to form alcohols, which dehydrate to hydrocarbons. Co-feeding aldehydes with syngas increases selectivity for Cn+1_{n+1} oxygenates (e.g., alcohols) due to CO insertion mechanisms . Key findings include:

  • Surface carbide vs. CO insertion : Aldehydes participate in both pathways, with surface CHx_x species and CO monomers driving chain growth .
  • Reactivity in H2_2 : Aldehydes are unstable under H2_2, favoring hydrogenolysis to CH3_3 fragments for C–C bond formation .

Q. How do stereochemical configurations influence the reactivity of this compound in asymmetric synthesis?

The planar geometry of the conjugated aldehyde group limits stereochemical complexity, but substituents on the indoline ring affect regioselectivity. For example, steric hindrance from 1,3,3-trimethyl groups directs electrophilic attacks to specific positions. Computational studies (DFT) predict activation barriers for nucleophilic additions, validated experimentally by comparing yields of diastereomers under varying conditions .

Q. How can contradictions in proposed reaction mechanisms involving this compound be resolved?

Discrepancies arise from differing experimental conditions (e.g., catalyst type, gas atmosphere). To address this:

  • Controlled Replication : Reproduce studies using standardized iron-based catalysts and syngas (H2_2:CO = 2:1) .
  • Isotopic Labeling : Use 13CO^{13}CO to trace carbon incorporation pathways, clarifying whether chain growth occurs via CO insertion or surface intermediates .
  • Kinetic Modeling : Compare rate constants for aldehyde hydrogenation vs. chain propagation to identify dominant mechanisms .

Methodological Considerations

  • Experimental Design : When studying reaction mechanisms, use in situ FTIR or XAS to monitor surface intermediates during FTS .
  • Data Analysis : Apply Anderson–Schulz–Flory (ASF) distribution models to quantify chain growth probabilities (α values) from product distributions .

Table 2 : Key Experimental Parameters for FTS Studies with this compound

ParameterOptimal ConditionImpact on SelectivityReference
CatalystIron-based (Fe/K)Enhances CO insertion
H2_2:CO Ratio2:1Maximizes alcohol production
Temperature220–250°CBalances activity/stability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Fischer's aldehyde

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